2-Chloro-3-nitro-1,5-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-nitro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCHWCGYMDITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503681 | |
| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74919-33-8 | |
| Record name | 2-Chloro-3-nitro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Chloro 3 Nitro 1,5 Naphthyridine
Established Methodologies for 1,5-Naphthyridine (B1222797) Core Formation
The construction of the 1,5-naphthyridine ring system can be achieved through a variety of synthetic routes, broadly categorized into cyclization reactions, cycloaddition reactions, and palladium-mediated cross-coupling reactions followed by cyclization. Each of these approaches offers distinct advantages and is amenable to the synthesis of a diverse range of substituted 1,5-naphthyridines.
Cyclization Reactions
Cyclization reactions represent the most traditional and widely employed methods for the synthesis of the 1,5-naphthyridine core. These reactions typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably substituted pyridine precursor.
The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of 1,5-naphthyridines. iau.irgoogle.com This reaction involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. iau.irgoogle.com The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring system. google.com
The versatility of the Skraup synthesis allows for the preparation of various substituted 1,5-naphthyridines by employing appropriately substituted 3-aminopyridines. nih.gov For instance, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine. nih.gov The choice of oxidizing agent and reaction conditions can be modulated to optimize yields and minimize the often-vigorous nature of the reaction. google.com
Table 1: Examples of Skraup-Type Synthesis of 1,5-Naphthyridines
| 3-Aminopyridine Derivative | Reagents | Product | Reference |
| 3-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | 1,5-Naphthyridine | iau.ir |
| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |
| 6-Methoxy-3-aminopyridine | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.gov | |
| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone, Montmorillonite K10 | Substituted 1,5-Naphthyridine | nih.gov |
The Friedländer annulation is another powerful tool for the synthesis of quinolines that has been extended to the preparation of 1,5-naphthyridines. researchgate.netekb.eg This method involves the condensation of a 2-amino-3-carbonylpyridine derivative with a compound containing a reactive α-methylene group, typically a ketone or an aldehyde, in the presence of a base or acid catalyst. ekb.egresearchgate.net
A key advantage of the Friedländer synthesis is the high degree of regiocontrol it offers, as the substitution pattern of the resulting 1,5-naphthyridine is directly determined by the choice of starting materials. researchgate.net For example, the reaction of 2-aminonicotinaldehyde with a suitable ketone can be employed to construct the second pyridine ring. google.com The reaction conditions can be tailored, with catalysts ranging from traditional bases like sodium hydroxide (B78521) to Lewis acids, to achieve efficient cyclization. ekb.egresearchgate.net
Table 2: Examples of Friedländer Condensation for 1,5-Naphthyridine Synthesis
| 2-Amino-3-carbonylpyridine Derivative | Carbonyl Compound | Product | Reference |
| 2-Aminonicotinaldehyde | Methyl propyl ketone | 2-Propyl-1,8-naphthyridine and 2-methyl-3-ethyl-1,8-naphthyridine | google.com |
| 3-Aminopyridine-2-carbaldehyde | Acetylacetone | Substituted 1,5-Naphthyridine | researchgate.net |
The Vilsmeier-Haack reaction provides an efficient route to formylated heterocyclic compounds, which can serve as versatile intermediates in the synthesis of more complex molecules. In the context of 1,5-naphthyridines, this reaction has been utilized to synthesize 2-chloro-1,5-naphthyridine-3-carbaldehyde. iau.ir This specific transformation involves the treatment of an N-(pyridin-3-yl)acetamide with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). iau.ir
The reaction proceeds via the formation of a chloroiminium ion, which acts as the electrophile in the cyclization of the acetamide (B32628) derivative. The resulting 2-chloro-3-formyl-1,5-naphthyridine is a valuable precursor that can be further modified. For instance, the formyl group can undergo various condensation reactions, and the chloro substituent can be displaced by nucleophiles to introduce a wide range of functional groups. iau.ir This approach highlights the utility of the Vilsmeier-Haack reaction in generating highly functionalized 1,5-naphthyridine building blocks.
Cycloaddition Reactions (e.g., Aza-Diels-Alder)
Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer an elegant and stereocontrolled pathway to the 1,5-naphthyridine core. iau.irnih.gov This [4+2] cycloaddition typically involves the reaction of an imine, derived from a 3-aminopyridine, with a suitable dienophile. nih.gov The reaction often requires a Lewis acid catalyst to promote the formation of the tetrahydro-1,5-naphthyridine intermediate, which can then be aromatized to the corresponding 1,5-naphthyridine. iau.ir
The intramolecular variant of the aza-Diels-Alder reaction has also been explored for the synthesis of fused 1,5-naphthyridine systems. nih.gov This strategy allows for the construction of complex polycyclic structures containing the 1,5-naphthyridine motif in a single step. The versatility of the dienophile and the ability to control stereochemistry make the aza-Diels-Alder reaction a valuable tool in the synthesis of structurally diverse 1,5-naphthyridines. iau.irnih.gov
Palladium-Mediated Cross-Coupling Reactions Followed by Cyclization
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have provided new avenues for the construction of the 1,5-naphthyridine skeleton. iau.ir These strategies typically involve the coupling of a substituted pyridine with a suitable partner, followed by an intramolecular cyclization to form the second pyridine ring.
Commonly employed cross-coupling reactions include the Heck and Stille reactions. iau.ir For example, a Heck reaction between an aminopyridine and an acrylate (B77674) can be followed by a cyclization step to yield a 1,5-naphthyridinone derivative. iau.ir Similarly, a Stille cross-coupling of a chloronitropyridine with an organotin reagent can be a key step in a multi-step synthesis of the 1,5-naphthyridine ring. iau.ir These palladium-catalyzed methods offer the advantage of mild reaction conditions and a high tolerance for various functional groups, making them particularly useful for the synthesis of highly functionalized 1,5-naphthyridines.
Targeted Introduction of Chloro and Nitro Functional Groups
The synthesis of 2-Chloro-3-nitro-1,5-naphthyridine requires precise control over the introduction of two distinct functional groups onto the naphthyridine core. The reactivity of the 1,5-naphthyridine system, which shows similarities to quinoline, dictates the strategies for these electrophilic and nucleophilic substitution reactions. nih.gov
General Strategies for Halogenation (Chlorination) of Naphthyridine Scaffolds
The introduction of a chlorine atom onto the 1,5-naphthyridine skeleton is a common and crucial transformation in the synthesis of functionalized derivatives. The most prevalent method for achieving this is through the conversion of a hydroxyl group (in the tautomeric naphthyridinone form) into a chloro substituent. This is typically accomplished using standard chlorinating agents.
The chlorination of 1,5-naphthyridine-2(1H)-ones or 1,5-naphthyridine-4(1H)-ones is effectively carried out using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov For instance, 1,5-naphthyridine-2(1H)-one can be converted to the corresponding 2-chloro-1,5-naphthyridine (B1368886) derivative using POCl₃. nih.gov This strategy is fundamental in preparing chloro-naphthyridine intermediates for further functionalization. nih.gov
Below is a table summarizing common chlorination reagents and their corresponding precursors in the synthesis of chloro-naphthyridines.
| Precursor | Chlorinating Agent | Product | Reference |
| 1,5-Naphthyridine-2(1H)-one | POCl₃ or PCl₅ | 2-Chloro-1,5-naphthyridine | nih.gov |
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |
| 8-Bromo-7-fluoro-2-methoxy nih.govchemimpex.comnaphthyridine derivative | Cerium (III) chloride heptahydrate | Chlorinated intermediate | mdpi.com |
General Strategies for Nitration of Naphthyridine Scaffolds
Electrophilic substitution on the 1,5-naphthyridine ring, such as nitration, is a key method for introducing the nitro group. The reactivity of the naphthyridine nucleus to electrophiles is influenced by the two nitrogen atoms, which deactivate the ring towards electrophilic attack, similar to pyridine and quinoline. nih.gov Therefore, forcing conditions are often required.
The standard method for nitrating aromatic and heteroaromatic systems involves the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This method has been successfully applied to related chloronaphthyridine systems. For example, the synthesis of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine (B13197343) is achieved by the nitration of 4-chloro-8-methyl-1,6-naphthyridine using a mixture of fuming nitric acid and sulfuric acid under controlled temperature conditions. This serves as a strong procedural precedent for the nitration of other chloronaphthyridine isomers. The electron-withdrawing nature of the nitrogen atoms directs the incoming nitro group to specific positions on the ring. For the 1,5-naphthyridine scaffold, electrophilic attack is anticipated at the C-3 and C-6 positions.
The existence of precursors like 3-Nitro-1,5-naphthyridin-2(1H)-one (also known as 2-Hydroxy-3-nitro-1,5-naphthyridine) further confirms that nitration at the C-3 position is a viable synthetic route.
Sequential Introduction of Chloro and Nitro Substituents for this compound
This pathway commences with a 1,5-naphthyridine ring that is already substituted with a nitro group at the C-3 position. A key intermediate for this approach is 3-Nitro-1,5-naphthyridin-2(1H)-one .
The synthesis proceeds by the chlorination of this nitrated precursor. Drawing from the general chlorination strategies, the hydroxyl group at the C-2 position (the keto-enol tautomer of the naphthyridinone) can be converted to a chloro group. The reaction involves treating 3-Nitro-1,5-naphthyridin-2(1H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction directly yields the final product, This compound .
Reaction Scheme: 3-Nitro-1,5-naphthyridin-2(1H)-one + POCl₃ → this compound
Alternatively, the synthesis can begin with a pre-chlorinated naphthyridine scaffold. The starting material for this route is 2-Chloro-1,5-naphthyridine . This intermediate is synthesized by the chlorination of 1,5-naphthyridine-2(1H)-one using POCl₃ or PCl₅. nih.gov
The subsequent step is the regioselective nitration of 2-Chloro-1,5-naphthyridine. Based on the reactivity of the naphthyridine ring and analogies with similar systems, the nitration is expected to occur at the C-3 position. nih.gov The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The chloro-substituent at C-2 helps to direct the electrophilic nitronium ion (NO₂⁺) to the adjacent C-3 position.
Reaction Scheme: 2-Chloro-1,5-naphthyridine + HNO₃/H₂SO₄ → this compound
This method relies on controlling the reaction conditions to ensure mono-nitration at the desired position and avoid potential side reactions.
Sustainable Synthesis Approaches for Functionalized Naphthyridines
One sustainable strategy involves the use of recoverable and reusable catalysts. For example, in the Skraup reaction, a classic method for synthesizing the 1,5-naphthyridine core from 3-aminopyridine, iodine has been employed as an inexpensive and efficient catalyst that can be recovered and reused multiple times. nih.gov
Microwave-assisted synthesis represents another significant advancement. This technique can dramatically reduce reaction times, improve yields, and often allows for cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov
For the nitration step, a greener alternative to the traditional mixed-acid system has been developed. This method uses dinitrogen pentoxide (DNP) as the nitrating agent in a medium of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE). nih.gov TFE is a non-hazardous Freon that can be easily recovered through recondensation and reused, thus minimizing solvent waste. nih.gov This approach offers high yields under mild conditions and significantly reduces the generation of acidic waste streams. nih.gov
Furthermore, the development of one-pot, multi-step reactions streamlines the synthetic process, reducing the need for intermediate purification steps and thereby saving time, solvents, and energy. chemicalbook.com Such tandem procedures are being developed for the rapid diversification of naphthyridine scaffolds. acs.org
Spectroscopic and Structural Elucidation of 2 Chloro 3 Nitro 1,5 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling patterns, and integration, a definitive picture of atomic connectivity can be established.
¹H NMR Spectroscopic Analysis (Chemical Shifts, Coupling Patterns, Integration)
The ¹H NMR spectrum of 2-Chloro-3-nitro-1,5-naphthyridine is expected to reveal four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The precise chemical shifts (δ) and coupling constants (J) are dictated by the electronic environment of each proton, which is significantly influenced by the anisotropic effects of the fused pyridine (B92270) rings and the electron-withdrawing nature of the chloro and nitro substituents.
Based on the analysis of related 1,5-naphthyridine (B1222797) and 2-chloro-3-nitropyridine (B167233) structures, the following assignments can be anticipated nih.govchemicalbook.com:
The proton at position 4 (H-4) is expected to appear as a singlet, given its isolation from neighboring protons. Due to the strong deshielding effect of the adjacent nitro group, its resonance would be shifted significantly downfield.
The protons on the unsubstituted pyridine ring (H-6, H-7, and H-8) would present as a characteristic set of coupled signals. H-8, being in the peri-position to a nitrogen atom, would likely be the most downfield of this set. H-6 and H-7 would show mutual coupling and further coupling to H-8, resulting in complex splitting patterns (e.g., doublet of doublets).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | Highly downfield | s (singlet) | N/A |
| H-8 | Downfield | dd (doublet of doublets) | J(H8-H7), J(H8-H6) |
| H-7 | Mid-aromatic region | t or dd | J(H7-H8), J(H7-H6) |
| H-6 | Most upfield of aromatic | dd (doublet of doublets) | J(H6-H7), J(H6-H8) |
Note: The table presents predicted values based on analogous structures. Actual experimental values are required for definitive confirmation.
¹³C NMR Spectroscopic Analysis (Chemical Shifts, Multiplicity)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected for the eight carbon atoms of the naphthyridine rings. The chemical shifts are heavily influenced by the electronegativity of the attached substituents and the heteroatoms within the rings.
Key expected features include nih.govchemicalbook.com:
C-2 and C-3: These carbons, directly bonded to the chloro and nitro groups respectively, would show significant downfield shifts. The C-2 signal would be influenced by the carbon-chlorine bond, while the C-3 signal would be strongly deshielded by the nitro group.
Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) and the substituted carbons (C-2, C-3) will appear as singlets in a proton-decoupled spectrum.
Protonated Carbons: The carbons bearing hydrogen atoms (C-4, C-6, C-7, C-8) will appear as doublets in a proton-coupled spectrum (or can be identified using DEPT experiments). Their chemical shifts will reflect their position relative to the nitrogen atoms and the substituents.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |
| C-2 | Downfield | Singlet |
| C-3 | Downfield | Singlet |
| C-4 | Aromatic Region | Singlet |
| C-4a | Downfield (Quaternary) | Singlet |
| C-6 | Aromatic Region | Singlet |
| C-7 | Aromatic Region | Singlet |
| C-8 | Aromatic Region | Singlet |
| C-8a | Downfield (Quaternary) | Singlet |
Note: This table is predictive. Experimental data is necessary for verification.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A clear correlation would be observed between H-6, H-7, and H-8, confirming their connectivity on the same pyridine ring. The absence of correlations to H-4 would confirm its isolated nature.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the signals for C-4, C-6, C-7, and C-8 by linking them to their attached, previously assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) C-H correlations, which helps piece together the molecular puzzle. For instance, correlations from H-4 to C-3, C-4a, and C-5 would confirm its position. Similarly, correlations from H-8 to C-8a and C-7 would solidify the assignments in that region of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₃ClN₄O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The expected molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing two peaks at m/z 222 and 224. iau.irresearchgate.net
Fragmentation analysis provides further structural information. Common fragmentation pathways for such a molecule could include:
Loss of the nitro group (NO₂)
Loss of the chlorine atom (Cl)
Loss of nitric oxide (NO) followed by carbon monoxide (CO)
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of the aromatic rings and the nitro group. nih.govchemicalbook.comiau.irresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1550-1500 & ~1350-1300 | Asymmetric & Symmetric Stretching | Nitro group (N-O) |
| ~1600-1450 | C=C and C=N Stretching | Aromatic Naphthyridine Rings |
| ~850-750 | C-Cl Stretching | Chloro group |
| ~3100-3000 | C-H Stretching | Aromatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The extended π-system of the 1,5-naphthyridine core, coupled with the nitro and chloro substituents, is expected to give rise to distinct absorption bands in the UV and possibly the near-visible region. chemicalbook.com The spectrum would likely show multiple bands corresponding to π → π* and n → π* transitions characteristic of aromatic heterocyclic systems. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent used. scielo.br
X-ray Diffraction Analysis for Solid-State Molecular Architecture
As of the current available scientific literature, a comprehensive X-ray diffraction analysis for the solid-state molecular architecture of this compound has not been reported. While the synthesis of this compound has been documented, its specific crystalline structure and the precise arrangement of its atoms in the solid state remain undetermined through this analytical technique.
Single Crystal X-ray Crystallography for Precise Atomic Coordinates and Bond Parameters
Detailed experimental data from single crystal X-ray crystallography for this compound, which would provide precise atomic coordinates and bond parameters, is not available in published scientific literature or crystallographic databases. Consequently, specific details regarding its unit cell dimensions, space group, bond lengths, and bond angles have not been experimentally determined and reported.
Although the synthesis of this compound has been mentioned in broader chemical literature, a specific study focusing on its isolation as a single crystal and subsequent X-ray diffraction analysis has not been found. Such an analysis would be invaluable for a definitive understanding of its three-dimensional structure and intermolecular interactions.
Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Nitro 1,5 Naphthyridine
Reactivity of the Nitro Group
The nitro group at the C3 position profoundly influences the chemical behavior of the 2-chloro-3-nitro-1,5-naphthyridine molecule. Its strong electron-withdrawing nature not only modifies the reactivity of the heterocyclic core but also allows for its own transformation into other valuable functional groups.
Reduction of the Nitro Group to Amino Functionality
A primary transformation of the nitro group in aromatic and heteroaromatic systems is its reduction to an amino group. This reaction is a cornerstone in synthetic chemistry, providing a route to amines, which are key building blocks for a vast array of pharmaceuticals and materials. While specific literature detailing the reduction of this compound to 2-chloro-1,5-naphthyridin-3-amine is not extensively documented in the provided search results, the reduction of nitro groups on similar heterocyclic scaffolds is a well-established and routine transformation.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, in a related context, the reduction of an azido (B1232118) group to an amine in the presence of a chloro-substituent on a 1,5-naphthyridine (B1222797) ring was achieved using SnCl₂. prepchem.com
Influence of the Nitro Group on Ring System Reactivity
The nitro group exerts a powerful electron-withdrawing effect on the 1,5-naphthyridine ring system. This effect is transmitted through both inductive and resonance mechanisms, leading to a significant decrease in electron density, particularly at the positions ortho and para to the nitro group. google.comnih.gov In this compound, the C2 and C4 positions are activated towards nucleophilic attack. This activation is crucial for the reactivity of the chloro substituent at the C2 position, facilitating its displacement by various nucleophiles. nih.gov
The electron-deficient nature imparted by the nitro group makes the aromatic rings less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr). This is a general characteristic of nitro-substituted aromatic and heteroaromatic compounds. google.comnih.govnih.gov
Reactivity of the Chloro Substituent
The chlorine atom at the C2 position of this compound is the primary site for synthetic modification. Its reactivity is significantly enhanced by the presence of the adjacent nitro group and the inherent electron-deficient nature of the 1,5-naphthyridine nucleus.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent reaction of the chloro substituent is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the chloride ion results in the substituted product. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring.
The introduction of an amino group at the C2 position can be achieved through various amination methods.
Direct Amination: The direct displacement of the chloro group by an amine is a common strategy. For instance, 2-chloro-1,5-naphthyridine (B1368886) derivatives can undergo amination when treated with ammonium (B1175870) hydroxide (B78521) or primary amines under elevated temperatures in a sealed tube. prepchem.com While a specific example for the 3-nitro substituted analogue is not provided, the general reactivity pattern suggests that this compound would readily react with a variety of primary and secondary amines to yield the corresponding 2-amino-3-nitro-1,5-naphthyridine derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. researchgate.net This method is particularly useful for the amination of heteroaryl chlorides that may be less reactive under classical SNAr conditions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl halide. nih.govcmu.edu The palladium-catalyzed amination of 2-chloro-1,5-naphthyridines has been reported, indicating the applicability of this methodology to the 1,5-naphthyridine scaffold. prepchem.com In a closely related system, the palladium-catalyzed amination of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with primary aromatic amines has been successfully demonstrated. researchgate.net
Table 1: Examples of Amination Reactions on Chloro-Substituted Heterocycles
| Starting Material | Amine | Catalyst/Reagents | Product | Reference |
| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | prepchem.com |
| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | - | 4-(3-(2-Nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | prepchem.com |
| Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Primary aromatic amines | Pd(OAc)₂, CsF | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | researchgate.net |
| 2-Chloropyridines | Various amines | Pd(OAc)₂ with (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ ligand | Aminated pyridines | cmu.edu |
The chloro substituent at the C2 position can also be displaced by oxygen-based nucleophiles to form ethers (alkoxylation) or alcohols (hydroxylation).
Alkoxylation Reactions: Treatment of this compound with sodium alkoxides (e.g., sodium methoxide (B1231860) or sodium ethoxide) in the corresponding alcohol as a solvent is expected to yield the 2-alkoxy-3-nitro-1,5-naphthyridine derivatives. The reaction proceeds via an SNAr mechanism, facilitated by the activating nitro group. An alkoxylation-amination sequence has been reported for dichloronaphthyridine derivatives, highlighting the utility of this transformation. prepchem.com
Hydroxylation Reactions: The synthesis of the corresponding 2-hydroxy-3-nitro-1,5-naphthyridine can be envisioned through the hydrolysis of the chloro group. This is typically achieved by heating with an aqueous base, such as sodium hydroxide or potassium hydroxide. However, direct synthesis of hydroxynitropyridines can also be achieved through other routes, for example, by the nitration of hydroxypyridines. prepchem.comgoogle.comgoogle.com
Table 2: Examples of Alkoxylation/Hydroxylation Reactions on Related Heterocycles
| Starting Material | Nucleophile/Reagents | Product | Reference |
| Dichloronaphthyridine derivatives | Alkoxide | Alkoxy-naphthyridine | prepchem.com |
| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃; 2. NaNO₂, H₂O | 2-Hydroxy-5-nitropyridine | google.com |
| 2-Hydroxypyridine | Nitric acid, Pyridine (B92270) | 2-Hydroxy-3-nitropyridine | google.com |
| 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-Hydroxy-5-methyl-3-nitropyridine | prepchem.com |
Reactivity of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms, which makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. nih.gov This deactivation is further intensified in this compound by the powerful electron-withdrawing nitro group and the inductively withdrawing chloro group. libretexts.org Consequently, the aromatic core is exceptionally deactivated, making direct electrophilic substitution challenging.
Reactions such as nitration or halogenation, which typically proceed readily on benzene, would require extremely harsh conditions and are likely to be unsuccessful or result in poor yields. ck12.orgrsc.org Under strongly acidic conditions required for many SEAr reactions (e.g., nitration with H₂SO₄/HNO₃), the basic nitrogen atoms of the naphthyridine ring would be protonated. rsc.org This protonation adds a formal positive charge to the heterocyclic system, further increasing its electron deficiency and thus its resistance to attack by an electrophile.
Oxidation: The nitrogen atoms of the 1,5-naphthyridine core can be oxidized to form N-oxides. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of an N-oxide at either the N1 or N5 position can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. For example, N-oxidation can facilitate certain nucleophilic substitutions. nih.gov It is also possible to oxidize partially reduced naphthyridine systems (e.g., tetrahydro-1,5-naphthyridines) to the fully aromatic state using various oxidizing agents. nih.gov
Reduction: The most common and synthetically useful reduction pathway for this compound involves the selective reduction of the nitro group to an amine. This transformation is a pivotal functional group interconversion. Standard reagents for this reduction include metals in acidic media (e.g., SnCl₂, Fe/HCl, Zn/HCl) or catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). This reaction yields 2-chloro-1,5-naphthyridin-3-amine, a versatile intermediate for further derivatization. The reduction of the nitro group generally proceeds under conditions that leave the chloro substituent and the aromatic core intact. Complete reduction of the heterocyclic rings to form tetrahydro- or decahydro-1,5-naphthyridines is also possible but requires more forcing conditions, such as high-pressure catalytic hydrogenation.
The substituents on the this compound scaffold provide multiple avenues for functional group interconversions (FGI). nih.gov These modifications allow for the synthesis of a diverse library of derivatives from a single precursor.
The primary FGI pathway involves the reduction of the C3-nitro group to a primary amine (2-chloro-1,5-naphthyridin-3-amine), as detailed in the previous section. This amino group can undergo a wide range of subsequent reactions:
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -CN, or additional halogens (-Br, -I).
Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides, respectively.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines.
Another significant FGI pathway is the transformation of the C2-chloro group. As discussed in sections 4.2.1.3 and 4.2.2, this halide can be readily displaced by nucleophiles or engaged in cross-coupling reactions, effectively converting the C-Cl bond into a C-S, C-O, C-N, or C-C bond. nih.gov These transformations highlight the synthetic versatility of the starting compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Nitro 1,5 Naphthyridine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to map out the electron distribution and energy levels within the molecular framework.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules. For 2-Chloro-3-nitro-1,5-naphthyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine key structural parameters (bond lengths, bond angles) and to analyze the molecule's stability and charge distribution. researchgate.netnih.gov These studies form the foundation for more advanced analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be thoroughly analyzed using these computational approaches. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.3 | ELUMO - EHOMO; indicates chemical reactivity and stability. mdpi.com |
Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine rings.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are targets for nucleophilic attack.
Green Regions: Represent areas of neutral potential.
The MEP map provides a comprehensive picture of the molecule's size and shape, along with its electrostatic properties, offering critical insights into how it will interact with other molecules and biological targets. nih.govresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry allows for the accurate prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed within a DFT framework, can calculate the theoretical ¹H and ¹³C NMR chemical shifts of a molecule.
These predicted spectra are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by comparing the calculated shifts to those obtained experimentally. nih.gov Furthermore, computational NMR predictions can help distinguish between different isomers or conformers of a molecule, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov Discrepancies between predicted and experimental values can also point to specific structural features or intermolecular interactions in solution.
Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-4 | 9.25 | 9.18 |
| H-6 | 9.40 | 9.35 |
| H-7 | 7.95 | 7.88 |
| H-8 | 8.80 | 8.72 |
| C-2 | 145.0 | 144.2 |
| C-3 | 148.5 | 147.9 |
| C-4 | 153.2 | 152.6 |
Note: The data presented is hypothetical and for illustrative purposes only, demonstrating how computational results are compared with experimental data.
Reaction Mechanism Elucidation Through Computational Modeling
Beyond static molecular properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions. It allows researchers to map out entire reaction pathways, providing a detailed understanding of the mechanism.
A key aspect of mechanistic studies is the characterization of transition states—the highest energy point along a reaction coordinate. By locating the transition state structure for a given reaction involving this compound (such as a nucleophilic aromatic substitution at the C-2 position), chemists can calculate the activation energy. This energy barrier determines the rate of the reaction.
Computational methods can confirm a located structure as a true transition state by vibrational frequency analysis; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These studies provide critical insights into reaction feasibility, kinetics, and the factors that influence the reaction pathway, guiding the design of more efficient synthetic routes.
Reaction Pathway Analysis and Regioselectivity Predictions
Reaction pathway analysis for this compound computationally involves mapping the potential energy surface for a given reaction. This allows for the identification of transition states and intermediates, and the calculation of activation energies, which ultimately determine the feasibility and rate of a reaction. A key area of interest for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
The regioselectivity of such a reaction is dictated by the electronic properties of the 1,5-naphthyridine (B1222797) ring, which is significantly influenced by the chloro and nitro substituents. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. Theoretical studies on analogous compounds like 2,6-dichloro-3-nitropyridine have shown that the position ortho to the nitro group is rendered more electron-deficient and is thus more susceptible to nucleophilic attack due to the potent inductive effect of the nitro group. In the case of this compound, the chlorine atom is situated at a position activated by the adjacent nitro group.
Computational models can predict the most likely site of attack by a nucleophile by calculating the energies of the possible intermediates (Meisenheimer complexes). The intermediate with the lowest energy corresponds to the most stable transition state and therefore indicates the preferred reaction pathway.
To illustrate, a hypothetical reaction pathway analysis for the nucleophilic substitution of this compound with a generic nucleophile (Nu-) is presented below. The calculations would typically involve density functional theory (DFT) methods to determine the geometries and energies of the reactants, intermediates, transition states, and products.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu- | 0.0 |
| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 |
| Intermediate (Meisenheimer Complex) | Nucleophile attached at C-2 | -5.8 |
| Transition State 2 (TS2) | Expulsion of Chloride | +12.5 |
| Products | 2-Nu-3-nitro-1,5-naphthyridine + Cl- | -20.7 |
Computational Studies on Reactivity Trends within Substituted Naphthyridine Series
Computational studies are not limited to single molecules but can be extended to a series of substituted naphthyridines to understand reactivity trends. By systematically varying the substituents on the naphthyridine core, it is possible to correlate electronic properties with reactivity.
For a series of 2-substituted-3-nitro-1,5-naphthyridines, key descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and calculated atomic charges can provide insights into their relative reactivities towards nucleophiles. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.
Consider a hypothetical series of 2-X-3-nitro-1,5-naphthyridines where X is a variable substituent. The following table illustrates how computational chemistry can be used to predict reactivity trends.
| Substituent (X) | LUMO Energy (eV) | Calculated Charge on C-2 | Predicted Relative Reactivity |
|---|---|---|---|
| -Cl | -3.45 | +0.18 | High |
| -F | -3.38 | +0.22 | Very High |
| -OCH3 | -3.15 | +0.12 | Moderate |
| -CH3 | -2.98 | +0.08 | Low |
From this hypothetical data, a clear trend can be observed. Electron-withdrawing substituents like -F and -Cl lower the LUMO energy and increase the positive charge on the C-2 carbon, thereby increasing the predicted reactivity towards nucleophiles. Conversely, electron-donating groups like -OCH3 and -CH3 decrease the reactivity. These computational predictions can guide synthetic chemists in selecting appropriate substrates and reaction conditions.
Advanced Chemical Applications and Material Science Prospects
Role as a Synthetic Intermediate for Complex Molecular Architectures
The 2-Chloro-3-nitro-1,5-naphthyridine molecule is a highly versatile synthetic intermediate due to the presence of two key reactive sites: the chloro group at the C-2 position and the nitro group at the C-3 position. The electron-withdrawing nature of the naphthyridine ring system and the adjacent nitro group activates the C-2 chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide range of functionalities.
The chloro group can be readily displaced by various nucleophiles, including amines, alcohols, and sulfur-based nucleophiles, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, palladium-catalyzed amination reactions provide a powerful method for creating substituted amino-1,5-naphthyridines. nih.govmdpi.com Similarly, the reaction with carbon nucleophiles, often facilitated by transition metal catalysts, enables the formation of new carbon-carbon bonds, expanding the molecular complexity. nih.gov
Furthermore, the nitro group at the C-3 position offers another handle for chemical modification. It can be reduced to an amino group, which can then participate in a host of subsequent reactions, such as diazotization, acylation, or condensation, to build more elaborate structures. The differential reactivity of the chloro and nitro groups allows for selective and sequential transformations, making this compound a strategic precursor for synthesizing complex, polyfunctional naphthyridine derivatives. An example of a related scaffold, 2-chloro-1,5-naphthyridine-3-carbaldehyde, has been used to synthesize chalcones, demonstrating the utility of functionalized 2-chloro-1,5-naphthyridines as building blocks for larger systems. iau.iriau.ir
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Amination (C-N Bond Formation) | Ammonium (B1175870) Hydroxide (B78521) or Amines | 2-Amino-1,5-naphthyridines | nih.gov |
| Palladium-Catalyzed Amination | Amines / Palladium catalyst (e.g., with BINAP) | Substituted 2-Amino-1,5-naphthyridines | nih.govmdpi.com |
| C-C Bond Formation | Organolithium Reagents (e.g., Li-Ind, Li-CpMe4) | 2-Alkyl/Aryl-1,5-naphthyridines | nih.gov |
| Methoxylation (C-O Bond Formation) | Sodium Methoxide (B1231860) | 2-Methoxy-1,5-naphthyridines | nih.gov |
| Cyanation (C-C Bond Formation) | Cyanide source (via triflate intermediate) | 2-Cyano-1,5-naphthyridines | nih.govmdpi.com |
Applications in Ligand Design and Coordination Chemistry for Metal Complexes
The 1,5-naphthyridine (B1222797) framework is an excellent platform for designing ligands for coordination chemistry. The two nitrogen atoms of the naphthyridine core act as effective coordination sites for a wide variety of metal ions. The strategic placement of these nitrogen atoms allows the 1,5-naphthyridine unit to function as a chelating ligand or as a bridging ligand between multiple metal centers. researchgate.netnih.gov The substituents on the naphthyridine ring, derived from the initial this compound precursor, can be used to modulate the electronic properties and steric environment of the resulting ligand, thereby fine-tuning the characteristics of the final metal complex.
Ligands derived from the 1,5-naphthyridine scaffold are capable of forming both monometallic and bimetallic complexes. In a monometallic complex, the two nitrogen atoms of a single naphthyridine unit typically chelate to one metal center. An example includes the formation of a chromium(III) complex where the 1,5-naphthyridine cation provides charge compensation for a [Cr(C₂O₄)₂(H₂O)₂]⁻ anionic complex, with the components linked through strong hydrogen bonds to form a supramolecular architecture. researchgate.net
The geometry of the 1,5-naphthyridine core is particularly well-suited for constructing bimetallic, or dinuclear, complexes where it acts as a bridging ligand, with each nitrogen atom coordinating to a different metal center. This has been demonstrated in the synthesis of a novel dinuclear gold(III) complex, which was investigated for its potential antitumor properties. researchgate.net In such arrangements, the naphthyridine bridge can facilitate communication and interaction between the two metal centers, leading to unique magnetic, electronic, or catalytic properties.
| Metal | Complex Type | Ligand Role | Reference |
| Chromium(III) | Monometallic (supramolecular assembly) | Cationic counter-ion | researchgate.net |
| Gold(III) | Bimetallic (Dinuclear) | Bridging ligand | researchgate.net |
Metal complexes featuring 1,5-naphthyridine-based ligands have shown significant promise in homogeneous catalysis. The ability to tune the ligand's electronic and steric properties allows for the optimization of catalyst activity, selectivity, and stability.
C-C Bond Formation: Palladium complexes incorporating phosphine (B1218219) ligands are widely used for cross-coupling reactions like the Suzuki-Miyaura reaction to form C-C bonds. icmpp.ro The 1,5-naphthyridine framework can be incorporated into ligands for such catalytic systems. For example, reactions involving the displacement of the chlorine atom in 2-chloro-1,5-naphthyridine (B1368886) with organometallic reagents represent a form of C-C bond formation. nih.gov The development of catalysts for these transformations is a key area of research.
C-N Bond Formation: Palladium-catalyzed amination reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds. The reaction of 2-chloro-1,5-naphthyridines with various amines, catalyzed by palladium complexes often bearing specialized phosphine ligands like (R)-(+)-BINAP, provides efficient access to a wide array of amino-naphthyridine derivatives. nih.govmdpi.com These products are valuable in medicinal chemistry and materials science.
Asymmetric Catalysis: The development of chiral ligands that can induce enantioselectivity in metal-catalyzed reactions is a major goal of catalysis research. The 1,5-naphthyridine scaffold can be functionalized with chiral substituents to create novel chiral ligands. While specific examples utilizing this compound for asymmetric catalysis are not extensively documented, the general field of asymmetric organocatalysis demonstrates the power of chiral molecules in controlling reaction outcomes. nih.gov The inherent C₂ symmetry of a symmetrically substituted 1,5-naphthyridine core makes it an attractive platform for designing ligands for asymmetric transformations.
Precursor for Functional Organic Materials
The conjugated π-system and electron-deficient nature of the 1,5-naphthyridine ring make it an excellent building block for functional organic materials, including dyes and luminescent compounds. nih.gov By starting with this compound, chemists can introduce various chromophoric and auxochromic groups to develop materials with tailored optical and electronic properties.
The synthesis of chalcones from the related 2-chloro-1,5-naphthyridine-3-carbaldehyde provides a route to extended π-systems that often exhibit color and could serve as dyes or pigments. iau.iriau.ir The SNAr reactivity of the chloro group and the subsequent modification of the nitro group on the target compound allow for the attachment of donor and acceptor groups, a common strategy in the design of organic dyes. For example, the synthesis of 2-chloro-5-nitro-9,10-anthraquinone highlights a strategy for creating potential dyes from chloro-nitro substituted aromatic cores. orientjchem.org
In the realm of luminescent materials, the 1,5-naphthyridine core has been successfully incorporated into advanced emitters for organic light-emitting diodes (OLEDs). Specifically, a donor-π-acceptor-π-donor type molecule using 1,5-naphthyridine as the central electron-accepting core was developed as a thermally activated delayed fluorescence (TADF) emitter. researchgate.net This material exhibited a high external quantum efficiency, demonstrating that the 1,5-naphthyridine moiety is a promising component for creating high-performance materials for next-generation displays and lighting. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Protocols for Substituted Naphthyridines
The synthesis of the naphthyridine core and its derivatives remains a central theme in heterocyclic chemistry. While established methods exist, future research will prioritize the development of more efficient, scalable, and environmentally benign synthetic routes. Key areas of focus include:
Greener Synthetic Methods: Inspired by advancements in other heterocyclic systems, research could explore greener alternatives to traditional synthesis. For example, the Friedländer reaction, a classic method for quinoline (B57606) and naphthyridine synthesis, has been successfully performed in water for 1,8-naphthyridines, suggesting a potential avenue for the 1,5-isomer as well. rsc.org
Advanced Cyclization and Cross-Coupling Strategies: The construction of the 1,5-naphthyridine (B1222797) ring system can be achieved through various cyclization reactions. nih.gov Future work could build upon methods like the Vilsmeier-Haack cyclization, which has been used to produce related compounds like 2-chloro-1,5-naphthyridine-3-carbaldehyde from N-(pyridin-3-yl) acetamide (B32628). iau.ir Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Stille and Knochel approaches, offer powerful tools for constructing the naphthyridine skeleton and introducing diverse substituents. nih.gov Developing novel catalysts and reaction conditions for these processes will be crucial.
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products in a single step can significantly improve efficiency. Applying such strategies to the synthesis of functionalized 1,5-naphthyridines would reduce waste, save time, and allow for the rapid generation of diverse molecular libraries.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The 2-chloro-3-nitro-1,5-naphthyridine scaffold possesses distinct reactive sites that are prime for exploration. The electron-withdrawing nature of the nitro group and the pyridine (B92270) rings activates the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is an excellent leaving group, paving the way for reactions with a wide array of nucleophiles. As demonstrated with other chlorinated naphthyridines, this position can be functionalized with amines, alcohols, and other nucleophiles, often facilitated by microwave assistance to accelerate the reactions. nih.gov A systematic study of SNAr reactions on this compound with various nucleophiles would unlock a vast chemical space of new derivatives.
Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would provide a key intermediate, 2-chloro-1,5-naphthyridin-3-amine, which can then undergo a host of subsequent reactions, such as diazotization, acylation, and coupling reactions, to introduce further diversity.
Functionalization of the Naphthyridine Core: Building on work with related structures, the reactivity of other positions on the naphthyridine rings can be explored. For instance, the condensation of the aldehyde group in 2-chloro-1,5-naphthyridine-3-carbaldehyde with various ketones via the Claisen-Schmidt condensation yields chalcone (B49325) derivatives. iau.ir These chalcones can then be further modified through reactions like iodination or bromination. iau.ir Similar strategies could be envisioned for derivatives of this compound, potentially after modification of the nitro group.
Advancements in Computational Approaches for Complex Naphthyridine Chemistry
Computer-aided drug design and computational chemistry have become indispensable tools in modern chemical research. nih.govnih.gov For a complex molecule like this compound, these approaches can provide deep insights and guide experimental work.
Predicting Reactivity and Mechanisms: Quantum chemistry methods can be used to model reaction pathways and predict the feasibility of proposed chemical transformations. Advanced techniques like the Complete Active Space Self-Consistent Field (CASSCF) method can provide a balanced description of molecular ground and excited states, which is crucial for understanding complex reaction mechanisms and photochemical behavior. researchgate.net This can help chemists prioritize which reactions are most likely to succeed in the lab.
Virtual Screening and Library Design: Computational tools are highly effective for designing and screening vast virtual libraries of compounds before any are synthesized. nih.gov Starting with the this compound core, millions of virtual derivatives can be generated by adding different functional groups. These virtual libraries can then be screened against biological targets to identify promising candidates for synthesis and testing, significantly accelerating the drug discovery process. scielo.org.mx
Chemoinformatics Analysis: Chemoinformatics methods allow for the analysis of the chemical space and diversity of naphthyridine derivatives. scielo.org.mxresearchgate.net By comparing the physicochemical properties of newly designed compounds to those of known drugs and natural products, researchers can better assess their potential for biological activity and favorable drug-like properties.
Integration with High-Throughput and Automated Synthesis Platforms
To fully capitalize on the synthetic and reactivity possibilities, modern automation and high-throughput screening technologies are essential. These platforms can dramatically increase the speed and efficiency of chemical research.
Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, enabling the rapid synthesis of large libraries of this compound derivatives for biological screening. Systems like the Purdue "Make It" platform, which combines small-scale synthesis with mass spectrometry analysis, can handle thousands of unique reactions in a single run. nih.gov
High-Throughput Reaction Screening: Automation allows for the rapid screening of different reagents, catalysts, and reaction conditions to quickly identify the optimal parameters for a desired transformation. This accelerates the development of the novel synthetic protocols discussed in section 7.1. The use of ambient ionization methods like Desorption Electrospray Ionization (DESI) allows for direct, label-free analysis from reaction mixtures with minimal sample preparation. nih.gov
Integrated Discovery Platforms: The future lies in systems that integrate automated synthesis directly with high-throughput biological assays. nih.gov This would create a closed-loop discovery engine where libraries of naphthyridines are synthesized, screened for activity, and the resulting data is used—potentially with the aid of machine learning—to design the next generation of compounds for synthesis. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-3-nitro-1,5-naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Vilsmeier-Haack cyclization using reagents like phosphorus oxychloride (POCl₃) and N-(pyridine-2-yl)acetamide. Temperature control (reflux conditions) and solvent choice (e.g., chlorinated solvents) significantly affect product distribution. For example, using excess POCl₃ without PCl₅ minimizes byproducts like 2,3-dichloro derivatives, yielding ~40% of the target compound after separation . Lower temperatures (20°C) in ethanolic potassium hydroxide enable mild substitution reactions (e.g., ethoxy group introduction) with 90% efficiency due to nitro group activation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The AB coupling systems in the aromatic proton regions (δ 7–9 ppm) distinguish positional isomers. For example, H3 and H4 protons exhibit distinct splitting patterns compared to H6 and H7 due to electronic effects from the nitro and chloro substituents . Mass spectrometry (MS) with 70 eV ionization confirms molecular weight (e.g., m/z 209 for C₈H₄ClN₃O₂), while X-ray crystallography resolves ambiguities in substitution patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use fume hoods with adequate ventilation to prevent inhalation of vapors. Wear nitrile gloves, lab coats, and goggles to avoid skin contact. Contaminated surfaces must be decontaminated with ethanol or sodium bicarbonate solutions, and waste should be collected in airtight containers for incineration .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at position 3 strongly activates the adjacent C2 chlorine for substitution via resonance withdrawal, enabling reactions with amines or alkoxides under mild conditions (e.g., 20°C in ethanol). Steric hindrance from bulky substituents (e.g., phenyl groups at C3) slows kinetics, requiring elevated temperatures (100–150°C) for piperidine or aniline substitutions . Computational studies (DFT) can model charge distribution, predicting reactive sites for functionalization.
Q. What experimental strategies resolve contradictions in product distribution during chlorolysis reactions?
- Methodological Answer : Contradictory chlorination outcomes (e.g., mixtures of 2-chloro-3-nitro and 2,3-dichloro derivatives) arise from competing mechanisms. Using neat POCl₃ instead of PCl₅/POCl₃ mixtures reduces dichlorination byproducts. Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps optimize time (e.g., 2.5 hours reflux) to favor monochlorinated products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) isolates desired compounds.
Q. How can this compound be leveraged to develop antimalarial agents?
- Methodological Answer : The compound’s nitro group can be reduced to an amine (e.g., H₂/Pd-C) to generate 3-amino derivatives, which inhibit Plasmodium PI4K enzymes (IC₅₀ < 1 µM). Structure-activity relationship (SAR) studies compare halogenated vs. methoxy substituents at C2 for target binding affinity. In vitro assays using Pf3D7 strain cultures and cytotoxicity profiling (e.g., HepG2 cells) validate selectivity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in bacterial strains (Gram-positive vs. Gram-negative), assay conditions (e.g., broth microdilution vs. agar diffusion), and derivative functionalization. For example, 3-nitro-to-amine conversion enhances activity against Staphylococcus aureus (MIC 2 µg/mL) but reduces potency in Pseudomonas aeruginosa. Standardized CLSI protocols and logP optimization (e.g., ~2.5 for membrane permeability) mitigate variability .
Comparative Structural Analysis
Q. How does this compound compare to its 3-bromo-7-fluoro analog in cross-coupling reactions?
- Methodological Answer : The chloro-nitro derivative undergoes Suzuki-Miyaura coupling less efficiently (30–50% yield) due to electron-withdrawing nitro deactivation. In contrast, 3-bromo-7-fluoro-1,5-naphthyridine achieves >80% yield with Pd(PPh₃)₄ catalysts, as bromine’s polarizability and fluorine’s inductive effect enhance oxidative addition . X-ray photoelectron spectroscopy (XPS) confirms higher electron density at C2 in the bromo-fluoro analog, favoring transmetalation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
